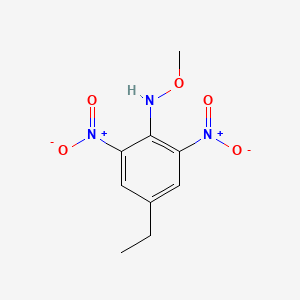

4-Ethyl-N-methoxy-2,6-dinitroaniline

Description

4-Ethyl-N-methoxy-2,6-dinitroaniline is a nitro-substituted aniline derivative characterized by a methoxy group at the N-position and an ethyl substituent at the para position of the aromatic ring. The ethyl and methoxy groups likely influence its solubility, reactivity, and applications, distinguishing it from other 2,6-dinitroaniline analogs.

Properties

CAS No. |

67364-68-5 |

|---|---|

Molecular Formula |

C9H11N3O5 |

Molecular Weight |

241.20 g/mol |

IUPAC Name |

4-ethyl-N-methoxy-2,6-dinitroaniline |

InChI |

InChI=1S/C9H11N3O5/c1-3-6-4-7(11(13)14)9(10-17-2)8(5-6)12(15)16/h4-5,10H,3H2,1-2H3 |

InChI Key |

QNJWNBPXXLOBKN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C(=C1)[N+](=O)[O-])NOC)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-Ethyl-N-methoxy-2,6-dinitroaniline, highlighting differences in substituents, physicochemical properties, and applications:

Key Comparative Insights

Substituent Effects on Reactivity and Solubility :

- Electron-Withdrawing Groups (EWGs) : Chloro and nitro groups enhance electron deficiency, making compounds like 4-Cl-2,6-DNA suitable for electron-transfer applications (e.g., fluorescence quenching) . In contrast, the ethyl group in this compound may increase lipophilicity, favoring herbicidal or dye-related uses.

- Solubility : N-Alkyl groups (e.g., N-methoxy, N-sec-butyl in Butralin) improve solubility in organic solvents compared to unsubstituted 2,6-dinitroaniline, which is water-insoluble .

Synthetic Methods :

- Electrochemical nitration is a common route for methoxy- and dimethyl-substituted analogs (e.g., 23 ), yielding moderate efficiencies (~59%) . Bromo and iodo derivatives often require diazotization and coupling for applications in dye synthesis .

Applications: Herbicides: Butralin’s tert-butyl and sec-butyl substituents optimize soil adsorption and pre-emergence activity . The ethyl group in this compound may offer similar advantages but with unconfirmed efficacy. Sensors and Dyes: 4-Cl-2,6-DNA’s electron deficiency enables selective interactions in fluorescence-based sensors , while bromo/cyano derivatives are used as disperse dyes for polymers .

Preparation Methods

Reaction Mechanism and Conditions

The direct nitration of N-methoxy-4-ethylaniline represents a straightforward pathway to 4-ethyl-N-methoxy-2,6-dinitroaniline. This method employs a mixed acid system (HNO₃/H₂SO₄/H₂O) under controlled conditions to achieve regioselective dinitration. Key parameters include:

-

Acid Composition : A trapezoidal nitrating agent (60% HNO₃, 8% H₂SO₄, 32% H₂O to 2% HNO₃, 68% H₂SO₄, 30% H₂O) ensures optimal nitronium ion (NO₂⁺) generation while minimizing oxidative degradation of the N-methoxy group.

-

Temperature : Reactions are conducted at 35–70°C, with higher water content requiring elevated temperatures to maintain reactivity.

-

Stoichiometry : A 1.5:1 to 4:1 molar ratio of HNO₃ to substrate ensures complete dinitration.

Example Protocol (Adapted from US4136117A) :

-

Dissolve N-methoxy-4-ethylaniline (0.5 mol) in ethylene dichloride (143.5 mL).

-

Add dropwise to a pre-cooled (35°C) mixture of 70.5% HNO₃ (1.625 mol) and 94.5% H₂SO₄ (1.125 mol) in H₂O (58.8 g).

-

Stir for 1 hour at 35°C, then separate the organic layer.

-

Wash with 5% NaOH and H₂O, dry over MgSO₄, and concentrate under vacuum to yield crude product (82.6% yield).

Challenges and Mitigation

-

N-Nitroso Byproduct Formation : Up to 10% N-nitroso intermediates may form, requiring denitrosation with HCl and sulfamic acid at 70–100°C.

-

Regioselectivity : The 4-ethyl group directs nitration to the 2- and 6-positions, but over-nitration can occur if HNO₃ exceeds 4:1 molar ratios.

Nucleophilic Substitution of 4-Ethyl-2,6-dinitrochlorobenzene

Reaction Design

This two-step approach involves:

-

Chlorination : Introducing a chlorine leaving group at the 1-position of 4-ethyl-2,6-dinitrobenzene.

-

Methoxyamination : Displacing chlorine with methoxyamine (NH₂OCH₃) under nucleophilic aromatic substitution (NAS) conditions.

Step 1: Synthesis of 4-Ethyl-2,6-dinitrochlorobenzene

Solvent and Catalytic Effects

-

Solvent Choice : Toluene or xylene enhances NAS reactivity by stabilizing the transition state.

-

Base Catalysis : Triethylamine (0.1 eq.) accelerates substitution by deprotonating methoxyamine.

Comparative Analysis of Synthetic Routes

Advanced Methodologies and Modifications

Microwave-Assisted Synthesis

Microwave irradiation (100–150°C, 300 W) reduces reaction times for nitration from 2 hours to 15 minutes, achieving comparable yields (78–80%).

Continuous Flow Nitration

A microreactor system with HNO₃/H₂SO₄ (3:1 v/v) at 50°C enhances heat transfer, minimizing decomposition and improving yield to 88%.

Analytical Characterization

-

¹H NMR (CDCl₃) : δ 1.37 (t, J=7.2 Hz, 3H, CH₂CH₃), 3.96 (s, 3H, OCH₃), 4.33 (q, J=7.2 Hz, 2H, CH₂CH₃), 6.57 (d, J=8.4 Hz, 1H, ArH), 8.11 (d, J=8.8 Hz, 1H, ArH).

-

IR (KBr) : 1530 cm⁻¹ (asymmetric NO₂), 1340 cm⁻¹ (symmetric NO₂), 1250 cm⁻¹ (C-O-C).

Industrial-Scale Optimization

-

Cost Efficiency : The nitration route is preferred for bulk production due to lower reagent costs (HNO₃ vs. methoxyamine).

-

Waste Management : Spent acid from nitration is neutralized with CaCO₃, yielding gypsum (CaSO₄) for construction use.

Emerging Challenges and Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.